molecular formula C17H18FNO2S B5833930 2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine

2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine

Cat. No. B5833930
M. Wt: 319.4 g/mol
InChI Key: HIJIYGFBPRAJAP-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins, including histone deacetylases and proteasomes. These enzymes and proteins play a crucial role in various cellular processes, including gene expression, protein degradation, and cell signaling.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potential use as a scaffold for the development of new drugs with improved pharmacological properties. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for further research on 2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine. One of the main areas of research is the development of new drugs based on this compound with improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy, inflammation, and neuroprotection. Finally, studies are needed to optimize the synthesis method of this compound to improve its yield and purity.

Scientific Research Applications

2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been studied for its potential applications in the development of new materials with improved properties.

properties

IUPAC Name

2-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-13-7-9-16(10-8-13)22(20,21)19-11-3-6-17(19)14-4-2-5-15(18)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJIYGFBPRAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of (RS)-2-(3-fluoro-phenyl)-pyrrolidine (0.24 g, 1.45 mmol) and triethylamine (0.40 ml, 2.87 mmol) in dichloromethane (40 ml) was added at 0° C. toluene-4-sulfonyl chloride (0.42 g, 2.20 mmol). The mixture was stirred at RT for 16 h, evaporated, dissolved in water (40 ml) and extracted with ethyl acetate (2×40 ml). The combined organic layers were washed with water (40 ml), brine (40 ml), dried (MgSO4) and evaporated. The crude product was purified by crystallization from ethyl acetate/hexane to give the product (0.38 g, 83%) as a white solid, m.p. 116° C. and MS: m/e=319 (M+).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
83%

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